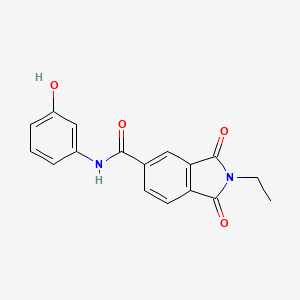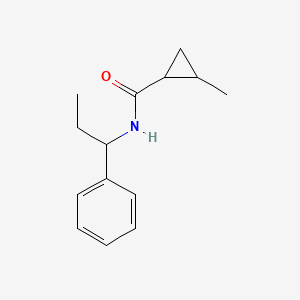![molecular formula C15H19N3O3 B5362199 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide, commonly known as DMPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPB is a small molecule that belongs to the class of benzamide derivatives. It has been found to exhibit promising pharmacological properties, including anti-inflammatory and antioxidant activities, making it a potential candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of DMPPB involves its interaction with a specific target protein in the cell, called peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation. DMPPB acts as a PPARγ agonist, which means it binds to and activates this receptor, leading to the downstream effects of anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects
DMPPB has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in different animal models of inflammation. DMPPB has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
DMPPB has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also some limitations to its use. DMPPB has poor solubility in water, which can make it challenging to use in some experimental setups. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in animal studies.
Zukünftige Richtungen
There are several potential future directions for the research on DMPPB. One possible area of investigation is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. DMPPB has been shown to improve glucose and lipid metabolism in animal models, making it a promising candidate for the development of novel therapeutic agents. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. DMPPB has been shown to possess neuroprotective properties, making it a potential candidate for the development of drugs that can slow or prevent the progression of these diseases. Finally, more studies are needed to evaluate the safety and efficacy of DMPPB in humans, which can pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of DMPPB involves a multi-step process that includes the reaction of 2,6-dihydroxybenzoic acid with 3-amino-1,2-propanediol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then subjected to a reaction with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPPB has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. DMPPB has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9-11(10(2)18-17-9)5-4-8-16-15(21)14-12(19)6-3-7-13(14)20/h3,6-7,19-20H,4-5,8H2,1-2H3,(H,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWFOWHMAYKEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCNC(=O)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362119.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5362123.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362136.png)

![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362165.png)
![5-propyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5362178.png)
![4-butoxy-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362183.png)

![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5362223.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)